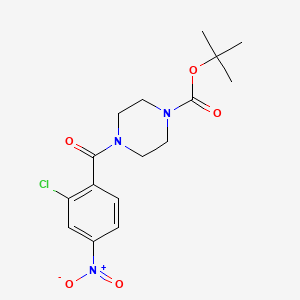

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C16H20ClN3O5 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-chloro-4-nitrobenzoyl moiety

Mécanisme D'action

Target of Action

Similar compounds, such as derivatives of n-boc piperazine, have been found to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting that they may interact with a variety of targets .

Mode of Action

It’s worth noting that the piperazine ring, a common structural feature in this compound, is known for its conformational flexibility and the polar nitrogen atoms, which can enhance favorable interaction with macromolecules .

Biochemical Pathways

Compounds containing piperazine rings have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Compounds containing piperazine rings have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-chloro-4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).

Reduction: 2-amino-4-chlorobenzoyl derivatives.

Hydrolysis: Corresponding carboxylic acid and tert-butyl alcohol.

Applications De Recherche Scientifique

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development studies.

Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of both a chloro and a nitro group on the benzoyl moiety. This dual substitution pattern imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate (CAS No. 927608-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C16H20ClN3O5

- Molecular Weight : 369.80 g/mol

- IUPAC Name : this compound

- PubChem CID : 16962635

This compound exhibits its biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. The presence of the nitro group suggests potential for nitro-reduction , which can lead to the formation of reactive intermediates that may induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Doxorubicin | 0.5 |

| U-937 (Leukemia) | 15.2 | Vincristine | 0.8 |

| A549 (Lung Cancer) | 12.3 | Cisplatin | 1.2 |

The compound showed higher cytotoxicity against MCF-7 and U-937 cell lines compared to standard chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Mechanisms of Induction of Apoptosis

Flow cytometry assays revealed that this compound induces apoptosis in a dose-dependent manner. Key mechanisms include:

- Activation of Caspases : The compound promotes the activation of caspase-3 and caspase-9, leading to programmed cell death.

- Increased p53 Expression : It enhances p53 levels, which is crucial for the regulation of the cell cycle and apoptosis .

Study on Antitumor Efficacy

In a recent study published in MDPI, researchers evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle solutions:

| Treatment | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Tert-butyl Compound | 65 |

This study suggests that this compound could be an effective agent in tumor suppression .

Propriétés

IUPAC Name |

tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-5-4-11(20(23)24)10-13(12)17/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYKLKQDGWYLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.